tert-butyl N-{[1-(2-aminoethyl)cyclobutyl]methyl}carbamate
Description
tert-Butyl N-{[1-(2-aminoethyl)cyclobutyl]methyl}carbamate: is a chemical compound with the molecular formula C12H24N2O2 It is a derivative of carbamate and contains a tert-butyl group, an aminoethyl group, and a cyclobutyl group
Properties
CAS No. |
2229108-77-2 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(2-aminoethyl)cyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of tert-butyl carbamate and 1-(2-aminoethyl)cyclobutylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-{[1-(2-aminoethyl)cyclobutyl]methyl}carbamate can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce oxides or hydroxylated compounds.
- Reduction reactions result in amines or other reduced forms.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural features.
- May serve as a precursor for the synthesis of biologically active compounds.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Can be used in the formulation of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(2-aminoethyl)cyclobutyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The aminoethyl and cyclobutyl groups may enhance the compound’s binding affinity and specificity for certain targets[3][3].
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar applications.
N-Boc-ethylenediamine: Another carbamate compound with protective groups for amines.
tert-Butyl-N-methylcarbamate: A related compound with a methyl group instead of the cyclobutyl group.
Uniqueness:
- The presence of the cyclobutyl group in tert-butyl N-{[1-(2-aminoethyl)cyclobutyl]methyl}carbamate provides unique steric and electronic properties, making it distinct from other carbamate derivatives.
- Its specific structure allows for selective interactions with molecular targets, potentially leading to unique biological activities.
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